Cas no 72745-11-0 (1-(butylamino)-3-(cycloheptyloxy)propan-2-ol (2E)-but-2-enedioate (salt))

72745-11-0 structure
Product name:1-(butylamino)-3-(cycloheptyloxy)propan-2-ol (2E)-but-2-enedioate (salt)
1-(butylamino)-3-(cycloheptyloxy)propan-2-ol (2E)-but-2-enedioate (salt) Chemical and Physical Properties
Names and Identifiers
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- 1-(butylamino)-3-(cycloheptyloxy)propan-2-ol (2E)-but-2-enedioate (salt)
- (E)-but-2-enedioic acid,1-(butylamino)-3-cycloheptyloxypropan-2-ol
- 72745-11-0
- 1-Butylamino-3-cycloheptyloxy-2-propanol maleate
- 1-Cycloheptyloxy-3-n-butylamino-2-propanol hydrogenmaleat [German]
- 2-Propanol, 1-butylamino-3-cycloheptyloxy-, maleate
- 1-Cycloheptyloxy-3-n-butylamino-2-propanol hydrogenmaleat
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- Inchi: InChI=1S/C14H29NO2.C4H4O4/c1-2-3-10-15-11-13(16)12-17-14-8-6-4-5-7-9-14;5-3(6)1-2-4(7)8/h13-16H,2-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
- InChI Key: FCCWDRTUETZCRR-WLHGVMLRSA-N
- SMILES: CCCCNCC(COC1CCCCCC1)O.C(=CC(=O)O)C(=O)O
Computed Properties
- Exact Mass: 359.23078777g/mol
- Monoisotopic Mass: 359.23078777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 10
- Complexity: 287
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 116Ų
1-(butylamino)-3-(cycloheptyloxy)propan-2-ol (2E)-but-2-enedioate (salt) Related Literature
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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